molecular formula C20H23ClN2O B5673854 N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea

Cat. No. B5673854
M. Wt: 342.9 g/mol
InChI Key: QSEFMQSOVAJPFV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as CI-994, is a small molecule compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and anti-neurodegenerative properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key epigenetic modification that regulates gene expression and chromatin structure. HDAC inhibitors such as N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea increase histone acetylation, leading to the activation of tumor suppressor genes, the inhibition of oncogenes, and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of gene expression. In cancer cells, N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. In addition, N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to induce apoptosis in cancer cells through the activation of caspase-dependent and caspase-independent pathways. Finally, N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in lab experiments include its potent inhibitory activity against HDAC enzymes, its well-characterized mechanism of action, and its potential therapeutic applications in various diseases. However, the limitations of using N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include its low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, including:
1. Development of more potent and selective HDAC inhibitors based on the structure of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea.
2. Investigation of the synergistic effects of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea with other anti-cancer agents, such as chemotherapy and radiation therapy.
3. Development of novel drug delivery systems to improve the bioavailability and efficacy of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in vivo.
4. Investigation of the role of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in the treatment of other diseases, such as neurodegeneration and inflammation.
5. Investigation of the potential side effects of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in vivo, including its effects on normal cells and tissues.
In conclusion, N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of HDAC enzymes, leading to the activation of tumor suppressor genes, the inhibition of oncogenes, and the induction of cell death in cancer cells. While N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its potent inhibitory activity against HDAC enzymes, it also has limitations, including its low solubility in water and potential toxicity at high concentrations. There are several future directions for the study of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, including the development of more potent and selective HDAC inhibitors, investigation of its synergistic effects with other anti-cancer agents, and investigation of its potential side effects in vivo.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-chlorobenzylamine with 1-(3-isopropenylphenyl)propan-2-ol to form the corresponding urea derivative. This intermediate is then reacted with methyl isocyanate to yield the final product, N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegeneration, and inflammation. In cancer, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. In neurodegenerative diseases, HDAC inhibitors have been shown to promote neuroprotection and enhance cognitive function. In inflammation, HDAC inhibitors have been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14(2)16-6-5-7-17(12-16)20(3,4)23-19(24)22-13-15-8-10-18(21)11-9-15/h5-12H,1,13H2,2-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEFMQSOVAJPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea

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